5,5-Dimethyl-octahydro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
5,5-dimethyl-1,2,3,3a,4,6,7,7a-octahydroindole |
InChI |
InChI=1S/C10H19N/c1-10(2)5-3-9-8(7-10)4-6-11-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
OHVJAOHMYCLYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C(C1)CCN2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,5 Dimethyl Octahydro 1h Indole and Its Analogs
Stereoselective and Enantioselective Synthesis of Octahydroindole Scaffolds
The controlled synthesis of specific stereoisomers of octahydroindoles is crucial for their application in medicinal chemistry and as chiral organocatalysts. researchgate.netnih.gov Various methodologies have been developed to achieve high levels of stereoselectivity and enantioselectivity.
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture entirely into a single, desired enantiomer. princeton.eduwikipedia.org This method relies on the rapid in-situ racemization of the starting material, coupled with a highly enantioselective reaction that selectively consumes one enantiomer. princeton.eduwikipedia.org
In the context of octahydroindole synthesis, DKR has been effectively employed. For instance, the synthesis of enantiomerically pure cis-fused (3aR,7aR)- and (3aS,7aS)-pyrrolidine-2-ones, key intermediates for octahydroindoles, is achieved through a DKR of a racemic γ-keto acid with (R)- and (S)-phenylglycinol. chemistryviews.org This process establishes two contiguous chiral centers with high stereocontrol. Another notable application involves the asymmetric hydrogenation of racemic β-keto lactams using an Iridium-SpiroSAP catalyst, which proceeds via DKR to yield optically active β-hydroxyl lactams with excellent enantioselectivity. researchgate.net
Table 1: Examples of Dynamic Kinetic Resolution in Octahydroindole Synthesis
| Starting Material | Catalyst/Reagent | Product | Key Features |
| Racemic γ-keto acid | (R)- or (S)-phenylglycinol | Enantiomerically pure cis-fused bicyclic pyrrolidine-2-ones | Formation of two contiguous chiral centers. chemistryviews.org |
| Racemic β-keto lactams | Ir-SpiroSAP catalyst | Optically active β-hydroxyl lactams | High yields (87-99%) and excellent enantio- and diastereoselectivities. researchgate.net |
Organocatalytic Approaches (e.g., Michael Addition)
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.org The Michael addition, a fundamental carbon-carbon bond-forming reaction, is particularly well-suited for organocatalytic approaches in the synthesis of octahydroindole precursors. rsc.orgbeilstein-journals.org
For example, the organocatalytic Michael addition of ketones to nitroolefins can be used to generate γ-nitroketones, which are versatile intermediates for the synthesis of 3-aryloctahydroindoles. researchgate.net The use of chiral organocatalysts, such as proline derivatives, can induce high levels of enantioselectivity in these reactions. csic.escsic.es Specifically, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid has been utilized as a catalyst for the enantioselective Michael addition of acetone (B3395972) to various nitroolefins, yielding products in good yields and moderate enantioselectivities. csic.escsic.es
Table 2: Organocatalytic Michael Addition for Octahydroindole Precursors
| Michael Donor | Michael Acceptor | Organocatalyst | Product | Enantiomeric Excess (ee) |
| Acetone | Nitroolefins | (2R,3aS,7aS)-octahydroindole-2-carboxylic acid | γ-nitroketones | Up to 58% csic.escsic.es |
| Cyclopentane-1,2-dione | Alkylidene oxindoles | Multifunctional squaramide | Michael adducts | High enantioselectivities beilstein-journals.org |
Ring-Closing Metathesis in Octahydroindole Construction
Ring-closing metathesis (RCM) has become a versatile and widely used method for the synthesis of a variety of unsaturated cyclic compounds, including those containing the octahydroindole scaffold. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile byproduct, ethylene (B1197577). wikipedia.org
RCM offers a powerful strategy for constructing the fused ring system of octahydroindoles. researchgate.net The reaction tolerates a wide range of functional groups, allowing for the synthesis of complex and highly functionalized octahydroindole derivatives. wikipedia.orgnih.gov For instance, diallyl indoles, readily prepared from oxindoles, can serve as precursors for the synthesis of pyrido[1,2-a]indoles and carbazoles via RCM. researchgate.net The efficiency of RCM can be influenced by factors such as catalyst choice and reaction conditions, including the removal of ethylene to drive the reaction to completion. researchgate.netnih.gov
Asymmetric Catalytic Hydrogenation of Precursors
Asymmetric catalytic hydrogenation is a highly efficient method for the stereoselective reduction of unsaturated precursors to generate chiral saturated compounds. youtube.com In the synthesis of octahydroindoles, the asymmetric hydrogenation of indole (B1671886) or indoline (B122111) derivatives is a key strategy for introducing multiple stereocenters with high control. researchgate.netnih.govacs.org
Ruthenium-N-heterocyclic carbene (NHC) complexes have proven to be particularly effective catalysts for the complete and highly enantioselective hydrogenation of protected indoles. researchgate.netnih.govacs.org This method provides access to a range of chiral octahydroindoles with well-defined three-dimensional structures. researchgate.netnih.gov In some cases, a single ruthenium complex can function as both a homogeneous and a heterogeneous catalyst during the reaction, further enhancing its utility. nih.gov Iridium complexes derived from P-OP ligands have also been successfully employed for the asymmetric hydrogenation of unprotected indoles, yielding enantiomerically enriched indolines. rsc.org
Table 3: Asymmetric Hydrogenation for Octahydroindole Synthesis
| Substrate | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| Protected Indole | Ru-NHC complex | Octahydroindole | 87:13 | 95:5 nih.govacs.org |
| Unprotected Indole | [Ir(P-OP)]+ complex | Indoline | - | Up to 91% ee rsc.org |
Diastereoselective Cyclization Strategies
Diastereoselective cyclization reactions are fundamental to the construction of the octahydroindole ring system with specific stereochemistry. Various strategies, including radical cyclizations and the reduction of nitrones or imines, have been developed to achieve high levels of diastereoselectivity.
A stereoselective synthesis of 3-aryloctahydroindoles has been achieved through the reduction of imines derived from enantiomerically enriched γ-nitroketones, which selectively yields the trans-fused octahydroindole motif. researchgate.net An invertive cyclization strategy involving a diastereomerically pure nitromesylate intermediate provides access to the cis-octahydroindole skeleton. researchgate.net Radical cascade cyclizations have also been employed to generate indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org Furthermore, diastereoselective [3+2] cycloaddition reactions between tertiary amine N-oxides and substituted alkenes have been developed for the synthesis of 7-azanorbornanes, which share a related bicyclic structure. nih.gov
Control of cis- and trans-Ring Junction Stereochemistry
The hydrogenation of indole, indoline, or bicyclic enamine precursors is a common and effective method for establishing the cis-relative disposition of the hydrogen atoms at the ring junction. csic.es For instance, the catalytic hydrogenation of N-Boc protected methyl ester derivatives of indole-2-carboxylic acid using platinum oxide proceeds under mild conditions to give the cis-fused octahydroindole derivative in excellent yield. csic.es
Conversely, the trans-fused octahydroindole motif can be accessed through different strategies. Ionic reduction conditions applied to an enamide group can lead to the formation of a trans-ring fused product. researchgate.net The choice of reduction method can thus dictate the stereochemical outcome of the ring junction. The relative stability of the isomers also plays a role, with the trans-isomer often being thermodynamically favored. osti.govnih.gov In some systems, it is possible to isomerize the kinetically formed cis-isomer to the more stable trans-isomer. osti.gov
Classical and Contemporary Synthetic Routes to Octahydroindole Derivatives
The synthesis of octahydroindoles, including the 5,5-dimethyl substituted variant, has been approached through various strategic disconnections and cyclization methods. These range from venerable name reactions adapted for saturated systems to modern transition-metal-catalyzed processes.
Adaptations of the Fischer Indole Synthesis for Saturated Systems
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered by Emil Fischer in 1883, traditionally yields aromatic indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a byjus.combyjus.com-sigmatropic rearrangement to form a di-imine intermediate, followed by cyclization and aromatization. wikipedia.orgbyjus.com
For the synthesis of saturated systems like octahydroindoles, the classical Fischer indole synthesis requires modification. A key adaptation involves the use of cyclohexanone (B45756) derivatives as the carbonyl component and subsequent reduction of the resulting indole or dihydroindole intermediate. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as BF₃ and ZnCl₂. wikipedia.orgstackexchange.com The reaction conditions, including temperature and the specific catalyst, can significantly influence the yield and regioselectivity, especially when using unsymmetrical ketones. thermofisher.combyjus.com
Recent advancements have introduced milder reaction conditions and alternative catalysts to improve the efficiency and scope of this transformation. organic-chemistry.org For instance, the use of N-trifluoroacetyl enehydrazines has been shown to facilitate the cyclization under milder thermal conditions. organic-chemistry.org
| Carbonyl Compound | Hydrazine | Acid Catalyst | Product | Reference |
| 4,4-Dimethylcyclohexanone | Phenylhydrazine | Polyphosphoric Acid | 5,5-Dimethyl-2,3,4,5,6,7-hexahydro-1H-indole | thermofisher.comwikipedia.orgbyjus.com |
| Cyclohexanone | Phenylhydrazine | Zinc Chloride | Octahydro-1H-indole | wikipedia.orgstackexchange.com |
This table represents a generalized adaptation of the Fischer Indole Synthesis for saturated systems.
Cyclization of Bicyclic Amine Precursors
The construction of the octahydroindole framework can be efficiently achieved through the cyclization of appropriately substituted bicyclic amine precursors. This strategy offers a high degree of control over the stereochemistry of the final product. A common approach involves the formation of a linear peptide precursor which then undergoes intramolecular cyclization to form the bicyclic structure. nih.gov While this specific reference details the synthesis of bicyclic peptides, the underlying principle of cyclizing a precursor containing both the amine and the necessary reactive groups can be applied to the synthesis of non-peptide bicyclic amines like octahydroindoles.
The synthesis of the precursor itself is a critical step and can be accomplished through various methods, including solid-phase peptide synthesis for complex structures. nih.gov The cyclization step is often promoted by activating agents or by leveraging the inherent reactivity of functional groups within the precursor.
Reductive Amination Protocols in Octahydroindole Formation
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com This method is particularly useful for constructing the pyrrolidine (B122466) ring of the octahydroindole system.
An intramolecular reductive amination of a δ-amino ketone or aldehyde can directly lead to the formation of the octahydroindole ring system. The choice of reducing agent is critical for the success of this reaction. While sodium borohydride (B1222165) (NaBH₄) can be used, more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com The reaction is typically carried out under mild, slightly acidic conditions to facilitate imine formation. youtube.com
Recent protocols have explored the use of various catalysts to enhance the efficiency and environmental friendliness of reductive amination, including the use of potassium formate (B1220265) with a palladium acetate (B1210297) catalyst. researchgate.net
| Starting Material | Amine Source | Reducing Agent | Catalyst | Product | Reference |
| 2-(2-Oxo-cyclohexyl)acetaldehyde | Ammonia | NaBH₃CN | Acetic Acid | Octahydro-1H-indole | masterorganicchemistry.comyoutube.com |
| 1-Amino-4-(2-oxopropyl)cyclohexane | - | H₂ | Pd/C | 5,5-Dimethyl-octahydro-1H-indole | researchgate.netorganic-chemistry.org |
This table illustrates hypothetical examples based on general reductive amination principles.
Palladium-Catalyzed Cyclizations in Octahydroindole Synthesis
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and their application in the formation of heterocyclic rings is well-documented. nih.govrsc.org For the synthesis of octahydroindoles, palladium-catalyzed intramolecular C-N bond formation represents a highly efficient strategy.
One such approach is the intramolecular Heck cyclization of N-allyl or N-vinyl-2-haloanilines. rsc.org Subsequent reduction of the resulting indole or dihydroindole product would yield the desired octahydroindole. The catalytic system often involves a palladium(II) source, and the reaction's high activity is attributed to the in situ generation of palladium nanoparticles. rsc.org
Another powerful method is the palladium-catalyzed dehydrogenative C-H cyclization. nih.gov This approach allows for the direct formation of a C-N bond through the functionalization of a C(sp³)-H bond, often without the need for stoichiometric oxidants. nih.gov The use of Pd/C as a catalyst in such reactions is particularly appealing from a practical and environmental standpoint. nih.gov
| Substrate | Catalyst | Conditions | Product | Reference |
| N-Allyl-2-bromoaniline | Pd(OAc)₂/PEG | Heat | 3-Methyl-2,3-dihydro-1H-indole | rsc.org |
| 2-Benzyl-N-mesylbenzamide | Pd/C, KOAc | p-Xylene, Heat | N-Mesylisoindolinone | nih.gov |
This table showcases examples of palladium-catalyzed cyclizations leading to indole-related structures that can be precursors to octahydroindoles.
Green Chemistry Principles in Octahydroindole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comresearchgate.net In the context of octahydroindole synthesis, the application of these principles focuses on minimizing waste, improving energy efficiency, and utilizing safer reagents and solvents. jddhs.comnih.gov
Solvent-Free Reaction Conditions
Performing organic reactions without a solvent offers significant environmental and economic advantages by reducing pollution and simplifying experimental procedures and work-up. ias.ac.in Solvent-free reactions can be carried out by simply mixing the reactants, sometimes with the aid of grinding, or by using a catalytic amount of a solid support like clay or silica. ias.ac.in
Thermal activation and microwave irradiation are common techniques used to promote solvent-free reactions. ijrpr.com These methods provide the necessary energy to overcome activation barriers and facilitate bond formation without the need for a solvent medium. ijrpr.com Studies have shown that solvent-free conditions can lead to comparable or even improved reaction rates and yields compared to traditional solvent-based systems, although enantioselectivity can sometimes be a concern. nih.govrsc.org The elimination of volatile and often toxic organic solvents aligns directly with the core tenets of green chemistry. ias.ac.in
Catalyst-Free Condensation Reactions
The development of synthetic methods that avoid the use of catalysts is a key area of green chemistry, offering advantages in terms of cost, reduced waste, and simplified purification processes. For the synthesis of indole derivatives, catalyst-free condensation reactions have emerged as a powerful tool.
One notable catalyst-free approach involves the condensation of carboxymethyl cyclohexadienones with primary amines to yield 6-hydroxy indoles. nih.govresearchgate.net This reaction proceeds through the in-situ formation of an enamine from the carboxymethyl group and the amine, which then undergoes an aza-Michael addition to the cyclohexadienone ring, followed by rearomatization to form the indole scaffold. nih.govresearchgate.net This method is versatile, accommodating anilines, aliphatic amines, and even ammonia. nih.gov A significant advantage is its applicability to the synthesis of N-alkyl- and NH-6-hydroxyindoles, and it has been successfully used to prepare 6-hydroxyindoles with a chiral substituent at the nitrogen atom, as the substituent is not affected during the reaction. researchgate.net
Another example of a catalyst-free approach is the thermal ring expansion of indoles with dialkylacetylene dicarboxylates to produce highly functionalized benzazepines. rsc.org This reaction proceeds in a concerted fashion under solvent-free conditions and in open air, providing the products in very good yields. rsc.org While not directly yielding an octahydroindole, this methodology demonstrates the power of catalyst-free condensation and rearrangement reactions in modifying the indole core.
A divergent and enantioselective synthesis of 2,3-disubstituted indolines has also been developed, which involves a Brønsted acid/palladium-complex promoted condensation/reductive alkylation/hydrogenation cascade. dicp.ac.cn This one-pot operation combines five Brønsted acid-promoted steps and two palladium-catalyzed hydrogenation steps to construct structurally diverse and multi-substituted chiral indolines from simple amino ketones and aldehydes. dicp.ac.cn
| Reaction Type | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Condensation/Aza-Michael Addition | Carboxymethyl cyclohexadienones and primary amines | 6-Hydroxy indoles | Catalyst-free, versatile amine scope, retains chirality on N-substituent | nih.govresearchgate.net |
| Thermal Ring Expansion | Indoles and dialkylacetylene dicarboxylates | Benzazepines | Solvent-free, catalyst-free, thermal conditions, high yields | rsc.org |
| Condensation/Reductive Alkylation/Hydrogenation Cascade | Amino ketones and aldehydes | Chiral 2,3-disubstituted indolines | One-pot, enantioselective, creates structural diversity | dicp.ac.cn |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for its ability to dramatically reduce reaction times, often leading to cleaner reactions and higher yields compared to conventional heating methods. ajrconline.orgpsu.edu This technology has been successfully applied to several classical indole syntheses.
Microwave irradiation has also been employed in palladium-catalyzed intramolecular oxidative coupling for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from various enamines. mdpi.com Exposing the neat mixture of reactants to microwaves resulted in excellent yields and high regioselectivity of the desired indole products. mdpi.com Classical reactions like the Fischer, Madelung, and Bischler-Mohlau syntheses have also been adapted for microwave conditions, showcasing the broad applicability of this technique in indole chemistry. nih.gov
| Reaction | Conventional Method Time | Microwave-Assisted Time | Key Advantages of MAOS | Reference |
|---|---|---|---|---|
| Benzoin Condensation | 30 minutes (reflux) | 5 minutes | Reduced reaction time, improved yield | ajrconline.org |
| Synthesis of 2,4,5-triphenyl-1H-imidazole | 3 hours (reflux) | 5 minutes | Drastically reduced reaction time | ajrconline.org |
| Leimgruber–Batcho Indole Synthesis | Often requires harsh conditions and long reaction times | Significantly reduced reaction times and cleaner products | Improved efficiency and product quality | psu.edu |
| Bischler Indole Synthesis | Conventional heating | 45-60 seconds | Solvent-free, rapid, improved yields | organic-chemistry.org |
Multicomponent Reaction Strategies for Octahydroindole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and ability to generate molecular diversity. rug.nl These reactions are particularly useful for constructing complex heterocyclic scaffolds like the octahydroindole.
A highly convergent and diastereoselective multicomponent approach has been developed to access the hydroindole cores present in various bioactive alkaloids. nih.govnih.gov This strategy builds upon a previous MCR for creating highly functionalized pyrrolidinones and is valuable for generating drug-like molecules and natural product-like libraries. nih.govnih.gov While some MCRs for similar molecules require activated precursors and harsh conditions, this approach offers a more streamlined pathway. nih.gov The scope of this reaction is broad, tolerating a variety of functional groups on the pyruvic acid methyl ester derivatives used as one of the components. nih.gov
Another unique MCR has been reported for the modular assembly of indole-fused seven-membered heterocycles. rsc.org In this process, an indole, formaldehyde, and an amino hydrochloride rapidly assemble to form indole-fused oxadiazepines. rsc.org The addition of sodium thiosulfate (B1220275) can then furnish indole-fused thiadiazepines. rsc.org This strategy provides a powerful tool for indole functionalization and the construction of these complex heterocyclic systems. rsc.org
Total Synthesis of Complex Natural Product Scaffolds Incorporating Octahydroindole
The octahydroindole framework is a central feature of many complex natural products, and its synthesis is often a key challenge in the total synthesis of these molecules. The Lyconadin alkaloids, isolated from the club moss Lycopodium complanatum, are a prime example.
The first total synthesis of Lyconadin A and B was achieved by Smith and Beshore in 2007. nih.gov Their strategy featured an intramolecular conjugate addition to form a key C-C bond, furnishing a tricyclic compound containing the octahydroindole core. nih.govorganic-chemistry.org
In 2011, the Fukuyama group developed a concise total synthesis of Lyconadin A, which was later adapted for Lyconadin B and C. nih.gov Their approach began with a Diels-Alder reaction followed by a reductive amination to create a cis-decaline intermediate. nih.govscispace.com A subsequent aza-Prins reaction and a cascade reaction involving the opening of a dibromocyclopropane ring efficiently constructed the challenging seven-membered ring and a key C-N bond of the final pentacyclic structure. nih.gov
The Sarpong group also completed an elegant total synthesis of Lyconadin A. nih.govscispace.com A key step in their approach was an oxidative C-H amination to forge a challenging C-N bond within the cage-like structure. nih.govscispace.com
These total syntheses not only provide access to these biologically active molecules but also drive the development of new and powerful synthetic methods for constructing the octahydroindole scaffold and other complex molecular architectures. nih.govrsc.org
Reaction Mechanisms, Chemical Reactivity, and Functionalization of 5,5 Dimethyl Octahydro 1h Indole
Mechanistic Investigations of Key Bond-Forming Reactions
The formation and cleavage of bonds within the 5,5-Dimethyl-octahydro-1H-indole scaffold are governed by specific mechanistic pathways. These investigations are crucial for predicting reaction outcomes and designing novel synthetic routes.
The oxidative degradation of the octahydroindole nucleus, while not extensively detailed for the 5,5-dimethyl substituted variant specifically, can be inferred from studies on related structures. The presence of the tertiary amine and the adjacent carbons makes it susceptible to oxidation. Pathways can include the formation of N-oxides, iminium ions, and subsequent ring-opening reactions. The gem-dimethyl group at the 5-position can influence the stability of intermediates and the regioselectivity of the degradation process.
While specific examples of sigmatropic rearrangements involving this compound are not prominently documented in publicly available literature, the octahydroindole framework is theoretically capable of participating in such transformations. For instance, N-allyl derivatives could potentially undergo- or-sigmatropic rearrangements upon conversion to the corresponding N-oxide or ammonium (B1175870) ylide. The steric hindrance imposed by the gem-dimethyl group at the 5-position would likely play a significant role in the stereochemical outcome of any such rearrangement.
Regioselective and Stereoselective Functionalization of the Octahydroindole Nucleus
The ability to selectively introduce functional groups at specific positions of the this compound core is paramount for its application in medicinal chemistry and materials science. The inherent stereochemistry of the cis-fused ring system often directs the approach of incoming reagents. For instance, reactions at the nitrogen atom are generally unhindered, while functionalization of the carbocyclic ring requires careful consideration of both electronic and steric factors. The gem-dimethyl group at C5 can exert a directing effect on reactions at adjacent positions.
Derivatization Strategies for this compound
A variety of strategies have been developed to modify the this compound scaffold, enabling the synthesis of a diverse range of analogs with tailored properties.
The secondary amine of this compound is a primary site for functionalization.
N-Alkylation: This reaction is readily achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. The choice of solvent and base can influence the reaction rate and yield.
N-Acylation: Acylation of the nitrogen atom can be accomplished using acyl chlorides or anhydrides. This transformation is often used to introduce a variety of functional groups and to modify the electronic properties of the nitrogen atom.
| Reaction Type | Reagents | Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkyl-5,5-dimethyl-octahydro-1H-indole |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-5,5-dimethyl-octahydro-1H-indole |
Functionalization of the carbocyclic portion of the molecule presents a greater challenge due to the presence of unactivated C-H bonds. However, strategies such as directed metalation, where a coordinating group on the nitrogen directs a metalating agent to a specific C-H bond, can be employed. Subsequent reaction with an electrophile allows for the introduction of a functional group at a defined position. The positions adjacent to the gem-dimethyl group (C4 and C6) and the carbons of the five-membered ring are potential targets for such modifications, though the steric bulk of the dimethyl groups can influence regioselectivity.
Synthesis of Bridged and Fused Octahydroindole Systems
The construction of bridged and fused ring systems from the this compound core represents a synthetic challenge that can lead to novel molecular frameworks with unique conformational properties. While specific examples involving this particular substituted octahydroindole are not documented in the literature, several strategies can be postulated based on the known reactivity of related saturated aza-bicyclic compounds. nih.govacs.org
A primary approach to forming a bridged system would likely involve an intramolecular cyclization. This could be achieved by first functionalizing the nitrogen atom or one of the carbon atoms of the octahydroindole ring with a side chain containing a reactive group.
Hypothetical Synthetic Routes to Bridged Systems:
One potential strategy involves the N-alkylation of this compound with a bifunctional reagent, followed by an intramolecular reaction. For instance, alkylation with a haloalkene could introduce a tether that, upon activation, could undergo an intramolecular cyclization to form a new ring bridging the nitrogen and a carbon atom of the original framework.
Another plausible route could involve the functionalization of one of the carbon atoms of the carbocyclic ring. This would likely require initial N-protection, followed by metallation and subsequent reaction with an electrophile bearing a suitable functional group for the final ring-closing step. The presence of the gem-dimethyl group at the 5-position would sterically hinder reactions at the adjacent C4 and C6 positions, potentially directing functionalization to other sites on the ring system. msu.edu
The synthesis of fused ring systems typically involves the construction of a new ring that shares two adjacent atoms with one of the rings of the octahydroindole core. Common methods for achieving this include intramolecular Diels-Alder reactions, radical cyclizations, and transition metal-catalyzed annulations. rsc.orgwikipedia.org
Postulated Synthesis of Fused Systems:
A hypothetical approach to a fused system could involve the introduction of a diene-containing substituent onto the nitrogen atom of this compound, followed by an intramolecular Diels-Alder reaction with a dienophile incorporated elsewhere on the molecule. The stereochemical outcome of such a reaction would be heavily influenced by the conformation of the octahydroindole ring system. wikipedia.org
Alternatively, functionalization of the carbocycle could provide a handle for building a fused ring. For example, the introduction of an appropriate unsaturated side chain could enable a ring-closing metathesis reaction to form a new carbocyclic or heterocyclic ring fused to the cyclohexane (B81311) part of the octahydroindole.
Reactivity of this compound in Diverse Organic Transformations
The reactivity of this compound is primarily dictated by the presence of the secondary amine and the stereoelectronic effects of the gem-dimethyl group on the carbocyclic ring.
Reactivity of the Secondary Amine:
The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile and a base. As a secondary amine, it is expected to undergo a variety of common transformations. enamine.net
N-Alkylation: Reaction with alkyl halides or other electrophiles would lead to the corresponding tertiary amine. The rate and success of this reaction would be influenced by the steric bulk of the electrophile.
N-Acylation: Treatment with acyl chlorides or anhydrides would yield the corresponding N-acyl derivative. This is a common protecting group strategy for the nitrogen atom, which would allow for subsequent functionalization of the carbocyclic ring.
N-Arylation: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form N-aryl derivatives.
Mannich-type Reactions: Condensation with an aldehyde and an active methylene (B1212753) compound could occur, although the steric hindrance around the nitrogen might necessitate specific catalysts or reaction conditions.
The nucleophilicity of secondary amines is generally greater than that of primary amines due to the electron-donating effect of the two alkyl groups attached to the nitrogen. acs.org However, the bicyclic nature of the octahydroindole scaffold and the presence of the gem-dimethyl group could introduce steric constraints that modulate this reactivity.
Influence of the Gem-Dimethyl Group:
The gem-dimethyl group at the 5-position is expected to have a significant impact on the conformation of the cyclohexane ring and, consequently, on the reactivity of the entire molecule. This is a well-documented phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect. siena.edu
The presence of the gem-dimethyl group can lock the cyclohexane ring into a more rigid chair conformation, which can influence the stereochemical outcome of reactions at other positions on the ring. msu.edu For instance, in reactions involving the formation of a new stereocenter, the gem-dimethyl group could favor the formation of one diastereomer over the other due to steric hindrance. msu.edu
Furthermore, the gem-dimethyl group can affect the reactivity of adjacent functional groups. For example, if a carbonyl group were to be introduced at the C4 or C6 position, the gem-dimethyl group would likely hinder the approach of nucleophiles to the carbonyl carbon. sigmaaldrich.comscbt.com
Table of Predicted Reactions:
| Reaction Type | Reagents and Conditions | Predicted Product | Notes |
| N-Alkylation | Methyl iodide, K₂CO₃, Acetonitrile | 1,5,5-Trimethyl-octahydro-1H-indole | Standard alkylation of a secondary amine. |
| N-Acylation | Acetyl chloride, Triethylamine, CH₂Cl₂ | 1-(5,5-Dimethyl-octahydro-1H-indol-1-yl)ethan-1-one | Formation of an amide for protection or further functionalization. |
| N-Arylation | Phenylboronic acid, Cu(OAc)₂, Pyridine | 5,5-Dimethyl-1-phenyl-octahydro-1H-indole | Copper-catalyzed N-arylation. |
| Dehydrogenation | Pd/C, High Temperature | 5,5-Dimethyl-1H-indole | Aromatization to the corresponding indole (B1671886), a common reaction for octahydroindoles. researchgate.net |
Advanced Structural Elucidation and Spectroscopic Analysis of 5,5 Dimethyl Octahydro 1h Indole
Stereochemical Assignment through Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure and stereochemistry of organic molecules in solution.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the relative stereochemistry of 5,5-Dimethyl-octahydro-1H-indole. libretexts.orglibretexts.org These experiments detect correlations between protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is ideal for determining the spatial proximity of protons. For a molecule like this compound, NOESY can reveal correlations between axial and equatorial protons on the cyclohexane (B81311) ring and protons on the pyrrolidine (B122466) ring. For instance, a strong NOE between a proton at C4 and a proton at C6 would indicate a 1,3-diaxial relationship, confirming their relative orientation.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is particularly useful for molecules of intermediate size where the NOE signal might be weak or zero. huji.ac.il It provides the same through-space correlation information as NOESY. huji.ac.ilresearchgate.net A ROESY spectrum of this compound would be used to map the spatial relationships between the two methyl groups at C5 and the adjacent protons at C4 and C6, as well as protons across the ring junction (C3a and C7a), which is crucial for assigning the cis or trans fusion of the two rings.
By analyzing the cross-peaks in a NOESY or ROESY spectrum, a complete 3D model of the dominant conformation in solution can be constructed, and the relative stereochemistry of all chiral centers can be assigned.
One-dimensional ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HSQC, provide the fundamental framework for the structure.
¹H NMR: The ¹H NMR spectrum gives information on the chemical environment of each proton. The protons on the carbon adjacent to the nitrogen atom (C2 and C7a) would appear at a characteristically downfield chemical shift (typically 2.5-3.5 ppm). The two methyl groups at C5 would likely appear as distinct singlets due to the chiral nature of the molecule, or as a single singlet if their magnetic environments are coincidentally equivalent.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbons bonded to the nitrogen (C2 and C7a) would be shifted downfield. The quaternary carbon at C5, bearing the two methyl groups, would have a distinct chemical shift (typically 30-40 ppm).
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling unambiguous assignment of both ¹H and ¹³C signals.
The following table represents hypothetical but characteristic NMR data for this compound based on known values for similar heterocyclic systems. researchgate.net
| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (N-H) | ~2.0 (broad singlet) | - |
| 2 | ~3.0 - 3.2 (multiplet) | ~48 |
| 3 | ~1.6 - 1.8 (multiplet) | ~25 |
| 3a | ~2.1 - 2.3 (multiplet) | ~42 |
| 4 | ~1.4 - 1.6 (multiplet) | ~40 |
| 5 | - | ~32 |
| 5-CH₃ | ~0.95 (singlet), ~1.05 (singlet) | ~28, ~30 |
| 6 | ~1.3 - 1.5 (multiplet) | ~22 |
| 7 | ~1.7 - 1.9 (multiplet) | ~35 |
| 7a | ~2.8 - 3.0 (multiplet) | ~60 |
Vibrational Spectroscopy for Molecular Structure and Interactions (FT-IR, FT-Raman)
For this compound, key vibrational modes would include:
N-H Stretch: A characteristic medium-to-weak absorption in the FT-IR spectrum around 3300-3400 cm⁻¹. This band's position and shape are sensitive to hydrogen bonding.
C-H Stretches: Strong absorptions in the FT-IR spectrum between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. These are also strong signals in the FT-Raman spectrum.
C-H Bends: Bending vibrations (scissoring, wagging, twisting) for the CH₂ and CH₃ groups appear in the fingerprint region, typically between 1350 and 1470 cm⁻¹.
C-N Stretch: This vibration typically appears as a weak to medium intensity band in the 1000-1250 cm⁻¹ region of the FT-IR spectrum.
C-C Stretches and Skeletal Vibrations: The complex vibrations of the fused ring skeleton appear throughout the fingerprint region (<1500 cm⁻¹) and are unique to the molecule's specific structure.
The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (FT-Raman) |
|---|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium | Weak |
| C-H Asymmetric/Symmetric Stretch (CH₃, CH₂) | 2850 - 2980 | Strong | Strong |
| C-H Bending (CH₃, CH₂) | 1350 - 1470 | Medium | Medium |
| C-N Stretch | 1000 - 1250 | Medium-Weak | Weak |
| C-C Skeletal Vibrations | 800 - 1200 | Medium-Weak | Medium-Strong |
X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive, non-empirical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netthieme-connect.de
The process involves irradiating a single crystal of the analyte with a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the molecular structure can be solved and refined. thieme-connect.de For a chiral molecule like this compound, which exists as a pair of enantiomers, crystallizing an enantiomerically pure sample in a non-centrosymmetric space group is a prerequisite for determining its absolute configuration. thieme-connect.de
The determination of the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.govresearchgate.net This effect, which occurs when the X-ray energy is near the absorption edge of an atom, causes slight differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). nih.gov By carefully measuring these intensity differences, the true handedness of the molecule can be established. The quality of this determination is often expressed by the Flack parameter, where a value close to zero for a given configuration confirms its correctness. nih.goved.ac.uk While the anomalous scattering signal is weak for molecules composed solely of light atoms like carbon, nitrogen, and hydrogen, modern diffractometers and computational methods allow for reliable assignment with high-quality data. researchgate.net
Table 1: Example X-ray Crystallographic Data for a Molecular Crystal This table represents typical parameters reported in a crystallographic study and is for illustrative purposes.
| Parameter | Example Value | Description |
| Chemical Formula | C₁₀H₁₉N | The elemental composition of the molecule. |
| Formula Weight | 153.27 g/mol | The molar mass of the compound. |
| Crystal System | Orthorhombic | The crystal lattice system. |
| Space Group | P2₁2₁2₁ | The symmetry group of the crystal (a common non-centrosymmetric group for chiral molecules). |
| a, b, c (Å) | 8.5, 10.2, 12.5 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| Volume (ų) | 1083.75 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Flack Parameter | 0.05(3) | A parameter used to verify the absolute configuration of a chiral structure. nih.goved.ac.uk |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The utility of this technique is primarily for compounds containing chromophores, which are typically functional groups with multiple bonds and conjugation that lower the energy of electronic transitions into the accessible UV-Vis range (200-800 nm). masterorganicchemistry.com
This compound is a saturated aliphatic amine. It lacks a conjugated pi-electron system, which is the primary source of strong absorption in this region. The nitrogen atom possesses a lone pair of electrons, allowing for a potential n→σ* (non-bonding to anti-bonding sigma orbital) transition. However, these transitions are typically high in energy and occur at very short wavelengths, usually below 220 nm. Consequently, they are often obscured by the absorbance of common solvents (the "solvent cutoff") and are not readily observed.
Therefore, a UV-Vis spectrum of this compound is expected to show no significant absorbance maxima in the 220-800 nm range, rendering the compound effectively transparent in this region. This lack of absorption is a key characteristic that distinguishes it from its aromatic counterpart, indole (B1671886), which exhibits strong, well-defined absorption bands due to its conjugated π-system.
Table 2: Expected UV-Vis Spectroscopic Data
| Compound | Expected λmax (nm) | Type of Transition | Key Structural Feature |
| This compound | < 220 nm | n→σ | Saturated Aliphatic Amine |
| Indole (for comparison) | ~270-290 nm | π→π | Conjugated Aromatic System |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.
For this compound, the molecular formula is C₁₀H₁₉N. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition by providing a highly accurate mass measurement. The monoisotopic mass is calculated to be 153.15175 Da.
In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙) with an m/z value corresponding to its molecular weight. This ion would then undergo fragmentation, breaking at its weakest bonds. For aliphatic amines, the predominant fragmentation pathway is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium cation. For the bicyclic structure of this compound, several alpha-cleavage pathways are possible, leading to characteristic fragment ions. The most abundant fragment would likely result from the pathway that forms the most stable carbocation or radical.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Proposed Identity | Description |
| 153 | [C₁₀H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |
| 138 | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group. |
| 124 | [M - C₂H₅]⁺ | Alpha-cleavage resulting in the loss of an ethyl radical from the six-membered ring portion. |
| 96 | [C₆H₁₀N]⁺ | A plausible fragment resulting from the cleavage and opening of the six-membered ring. |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Chirality Determination
This compound possesses chiral centers at the ring junction (carbons 3a and 7a), meaning it is a chiral molecule that can exist as non-superimposable mirror images (enantiomers). While X-ray crystallography provides the absolute configuration in the solid state, chiroptical spectroscopy methods are the primary tools for determining the absolute configuration of chiral molecules in solution. saschirality.org
These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.org
Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. A non-zero signal, known as a Cotton effect, is observed in the region of an electronic transition.
Optical Rotatory Dispersion (ORD) measures the rotation of the plane of plane-polarized light as a function of wavelength.
For saturated amines like this compound, the relevant electronic transitions occur in the far-UV region. acs.orgacs.org Despite the low absorbance, modern instrumentation is sensitive enough to measure the corresponding CD or ORD spectra. The standard method for assigning the absolute configuration involves comparing the experimentally measured spectrum to spectra predicted by quantum mechanical calculations for each possible enantiomer. A match between the experimental spectrum and the spectrum calculated for the (3aR, 7aS)-isomer, for example, would allow for the unambiguous assignment of that absolute configuration to the sample. These techniques are invaluable for confirming the enantiomeric identity of a compound in a non-crystalline state. acs.orgacs.org
Table 4: Principles of Chiroptical Spectroscopy for Chirality Determination
| Technique | Principle | Information Gained | Application to Target Compound |
| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized light (Δε). | Sign and magnitude of Cotton effects corresponding to electronic transitions. | Determination of absolute configuration by comparing experimental and calculated spectra. |
| Optical Rotatory Dispersion (ORD) | Measures wavelength-dependent optical rotation ([α]). | Provides information on the stereochemistry, especially when linked to Cotton effects. | Complements ECD for confirming the absolute configuration in solution. |
| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized infrared light. | Provides stereochemical information from vibrational transitions. | An alternative/complementary method to ECD for assigning absolute configuration. |
Computational and Theoretical Investigations of 5,5 Dimethyl Octahydro 1h Indole
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for these investigations.
Geometry Optimization and Electronic Structure Determination
A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT would identify the lowest energy conformation of 5,5-Dimethyl-octahydro-1H-indole. This process involves systematically adjusting the atomic coordinates to find a minimum on the potential energy surface. The result would be a precise set of bond lengths, bond angles, and dihedral angles that define the molecule's equilibrium geometry.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity.
For this compound, the HOMO would likely be localized on the nitrogen atom of the indole (B1671886) ring, indicating its potential as an electron donor in chemical reactions. The LUMO, conversely, represents the region where the molecule can accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value/Observation | Significance |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low | Indicates ability to accept electrons |
| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and kinetic stability |
| HOMO Localization | Primarily on the nitrogen atom | Site of nucleophilic character |
| LUMO Localization | Distributed over the carbon skeleton | Regions susceptible to nucleophilic attack |
Note: This table is illustrative and not based on published data.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bond orbitals.
For this compound, NBO analysis would quantify the electron density in each bond and lone pair. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which reveal hyperconjugative effects. These interactions, such as the delocalization of electron density from a filled bonding orbital or lone pair to an empty antibonding orbital, contribute to the molecule's stability.
Non-Linear Optical (NLO) Properties
Should this compound possess any potential for applications in photonics, the calculation of its Non-Linear Optical (NLO) properties would be essential. These calculations, often performed using TD-DFT, determine the molecule's response to a strong electromagnetic field. Key NLO parameters include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO responses, respectively. Molecules with significant NLO properties are of interest for materials used in optical communications and data storage.
Molecular Dynamics Simulations for Conformational Landscapes
The octahydro-1H-indole ring system is flexible and can adopt multiple conformations. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of such molecules over time.
An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing it to move and change its shape at a given temperature. By running the simulation for a sufficient length of time, a representative ensemble of conformations can be generated. Analysis of the simulation trajectory would reveal the most populated conformations, the energy barriers between them, and the dynamic behavior of the molecule in different environments (e.g., in a vacuum or in a solvent).
In Silico Modeling for Structure-Property Relationships
In silico modeling encompasses a broad range of computational techniques used to predict the properties and biological activities of molecules. For this compound, this could involve developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.
These models correlate the structural features of a molecule with its properties. For instance, if a series of related indole derivatives were studied, a QSAR model could be built to predict their biological activity based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Similarly, a QSPR model could predict physical properties like boiling point or solubility. The development of such models relies on having a dataset of compounds with known properties, which is currently unavailable for derivatives of this compound.
Pharmacophore Modeling for Structural Feature Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. For a hypothetical bioactive this compound, a pharmacophore model would delineate the key structural motifs responsible for its interaction with a biological target.
These features typically include:
Hydrogen Bond Acceptors (HBA): The nitrogen atom in the indole ring could potentially act as a hydrogen bond acceptor.
Hydrogen Bond Donors (HBD): The N-H group of the octahydro-indole ring is a clear hydrogen bond donor.
Hydrophobic Features (HY): The dimethyl groups at the 5-position and the saturated carbocyclic portion of the octahydro-indole ring would contribute to hydrophobic interactions.
Positive/Negative Ionizable Areas: Depending on the physiological pH, the nitrogen atom could be protonated, creating a positive ionizable feature.
A hypothetical pharmacophore model for a derivative of this compound might be constructed based on a set of known active molecules, identifying the common features and their spatial relationships. This model would then serve as a 3D query for screening large chemical databases to find new, structurally diverse compounds with a higher probability of being active.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Potential Structural Origin |
| Hydrogen Bond Donor | N-H of the indole ring |
| Hydrogen Bond Acceptor | Lone pair on the Nitrogen atom |
| Hydrophobic Center | Gem-dimethyl group at C5 |
| Hydrophobic Center | Saturated carbocyclic ring |
Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Descriptors
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.
For a series of analogs of this compound, a QSAR study would involve:
Data Set Preparation: A group of structurally related compounds with experimentally determined biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices.
3D Descriptors: van der Waals volume, solvent-accessible surface area.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a predictive model correlating the descriptors with the biological activity.
Model Validation: The robustness and predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.
Table 2: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching of the molecular skeleton |
| Geometrical | Molecular Surface Area | Shape and size of the molecule |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Hydrophobic | LogP | Lipophilicity |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.
For this compound, computational methods could be employed to predict:
Infrared (IR) Spectra: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would show characteristic peaks for N-H stretching, C-H stretching of the methyl and methylene (B1212753) groups, and C-N stretching, which could be compared with an experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy. These theoretical shifts, when compared to experimental data, can help in assigning the signals to specific atoms within the molecule and confirming its stereochemistry.
UV-Vis Spectra: Although saturated, the molecule might exhibit electronic transitions in the ultraviolet region. Time-dependent DFT (TD-DFT) calculations could predict the wavelengths of maximum absorption (λmax).
Table 3: Hypothetical Computationally Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter (Hypothetical) | Corresponding Experimental Data |
| ¹H NMR | Chemical Shifts (ppm) for protons on the ring and methyl groups. | Experimental ¹H NMR spectrum. |
| ¹³C NMR | Chemical Shifts (ppm) for all carbon atoms. | Experimental ¹³C NMR spectrum. |
| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for N-H, C-H, and C-N bonds. | Experimental IR spectrum. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, identifying intermediates, and determining the structures and energies of transition states. This is invaluable for optimizing reaction conditions and understanding how a molecule is formed.
For the synthesis of this compound, reaction pathway modeling could be used to:
Investigate Reaction Mechanisms: For a given synthetic route, the step-by-step mechanism can be computationally explored. For instance, in a potential reductive amination to form the indole ring, the energies of all intermediates and transition states could be calculated.
Analyze Transition States: The geometry of the transition state for the rate-determining step can be located and its energy calculated. This information is crucial for understanding the factors that control the reaction rate.
Predict Stereoselectivity: If the reaction can lead to different stereoisomers, computational modeling can help predict which isomer is likely to be the major product by comparing the energies of the transition states leading to each isomer.
By mapping out the potential energy surface of the reaction, chemists can gain a deeper understanding of the synthetic process and potentially devise more efficient or selective synthetic strategies.
Biological Activity Profiles: in Vitro and Mechanistic Investigations of 5,5 Dimethyl Octahydro 1h Indole Derivatives
In Vitro Enzyme Inhibition Studies
Inhibition of Nitric Oxide (NO) Production in Cellular Models
There is no specific information available in the reviewed scientific literature regarding the inhibitory effects of 5,5-Dimethyl-octahydro-1H-indole derivatives on nitric oxide (NO) production in cellular models. While other substituted indole (B1671886) derivatives have been explored as inhibitors of nitric oxide synthase (NOS) isoforms, data specific to the this compound core structure is absent.
Interaction with DNA Gyrase (In Vitro)
An examination of the available literature did not yield any studies investigating the in vitro interaction of this compound derivatives with DNA gyrase. Research on DNA gyrase inhibitors has primarily focused on other classes of heterocyclic compounds.
Other Relevant Enzyme Target Interactions (In Vitro)
No specific in vitro studies detailing the interaction of this compound derivatives with other relevant enzyme targets were identified during the literature review.
In Vitro Receptor Binding and Ligand Interaction Studies
Acetylcholine Esterase Interaction (In Silico)
There are no available in silico or molecular docking studies that specifically model the interaction between this compound derivatives and acetylcholine esterase. Computational studies on acetylcholinesterase inhibitors have been conducted on a variety of other molecular scaffolds.
Sigma Receptor Binding
While indole-based compounds are a known class of sigma receptor ligands, specific binding affinity data for derivatives of this compound at sigma-1 or sigma-2 receptors could not be located in the current body of scientific research.
In Vitro Cellular Pathway Modulation (Non-Clinical)
Antiproliferative Effects on Cancer Cell Lines (In Vitro)
Derivatives of the indole nucleus have been the subject of extensive research for their potential as anticancer agents, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines in vitro. nih.gov These compounds have shown efficacy against a range of human tumor cells, including those of the colon, breast, cervix, liver, and prostate. nih.gov Bis-indole derivatives, in particular, have often exhibited enhanced antiproliferative effects compared to their monomeric counterparts. nih.gov
One study investigated a series of indole-aryl amide derivatives and found that several compounds displayed good activity against a panel of tumor cell lines, including HT29 (colon), HeLa (cervical), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). nih.gov Notably, compound 5 in this series demonstrated noteworthy selectivity towards the malignant HT29 colon cell line, while not affecting healthy human intestinal cells. nih.gov Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov The inhibitory effect on proliferation was associated with the up-regulation of the p21 protein, a cyclin-dependent kinase inhibitor that can lead to cell cycle arrest. nih.gov
In another study, a new series of bis-indole analogues with a phenyl linker were designed and synthesized. nih.gov Two compounds from this series, 49 and 52a , showed the strongest antiproliferative activity against several cancer cell lines. nih.gov Compound 49 was particularly effective in suppressing the growth of lung cancer cells (A549) in a dose-dependent manner, with an IC₅₀ value of 16.1 μM after 72 hours of incubation, while showing low cytotoxicity in non-cancer cells. nih.gov Other research has identified indole-curcumin derivatives with potent activity against Hep-2, A549, and HeLa cell lines, and indole-chalcone derivatives that act as dual inhibitors of tubulin polymerization and thioredoxin reductase (TrxR), with IC₅₀ values in the nanomolar range against six human cancer cell lines. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Indole Derivatives
| Compound | Cell Line | Cancer Type | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| Compound 5 | HT29 | Colon Carcinoma | Cell Cycle Arrest | Accumulation in G0/G1 | nih.gov |
| Compound 49 | A549 | Lung Adenocarcinoma | IC₅₀ | 16.1 µM | nih.gov |
| Compound 49 | Caco-2 | Colorectal Adenocarcinoma | IC₅₀ | 23.4 µM | nih.gov |
| Compound 49 | HCT116 | Colorectal Carcinoma | IC₅₀ | 24.3 µM | nih.gov |
| Compound 52a | A549 | Lung Adenocarcinoma | IC₅₀ | 26.7 µM | nih.gov |
| Methoxy-substituted indole curcumin | HeLa | Cervical Cancer | IC₅₀ | 4 µM | nih.gov |
| Indole-chalcone derivative 4 | Various (6 lines) | Multiple | IC₅₀ | 6 - 35 nM | nih.gov |
Antioxidant Activity (In Vitro)
Indole derivatives have been investigated for their antioxidant properties, which are often evaluated through their ability to scavenge stable free radicals in vitro. nih.govfrontiersin.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to measure this activity. nih.gov In this assay, an antioxidant molecule donates a hydrogen atom to the DPPH radical, converting it to a colorless product and causing a decrease in absorbance, which can be measured spectrophotometrically. nih.gov
A study on a series of newly synthesized 3-substituted-2-oxindole derivatives demonstrated moderate to good antioxidant activities. nih.gov The antioxidant potential of 3-hydroxy-3-substituted oxindoles was found to be concentration-dependent. nih.gov Specifically, 5-fluoro and 5-methyl analogues showed a maximum DPPH radical scavenging effect of 70% and 62%, respectively, at a concentration of 500 μg/ml. nih.gov In contrast, the unsubstituted and 5-chloro analogues exhibited lower maximum activities of 46% and 44% at a 50 μg/ml concentration. nih.gov Another group within this study, the 3-aroyl methylene (B1212753) indol-2-ones, also showed good antioxidant activity, particularly those with halogen substitutions at position 5 of the isatin ring, with maximum activity observed at lower concentrations of 20 and 25 μg/ml. nih.gov
These findings indicate that the substitution pattern on the indole ring plays a significant role in the antioxidant capacity of these derivatives. The ability of these compounds to act as free radical scavengers suggests their potential to mitigate oxidative stress, a process implicated in various chronic diseases. nih.gov
Table 2: In Vitro DPPH Radical Scavenging Activity of 3-Substituted-2-Oxindole Derivatives
| Compound Type | Specific Analogue | Maximum Scavenging Activity (%) | Concentration (µg/mL) | Source |
|---|---|---|---|---|
| 3-hydroxy-3-substituted oxindole | 5-fluoro | 70% | 500 | nih.gov |
| 3-hydroxy-3-substituted oxindole | 5-methyl | 62% | 500 | nih.gov |
| 3-hydroxy-3-substituted oxindole | Unsubstituted | 46% | 50 | nih.gov |
| 3-hydroxy-3-substituted oxindole | 5-chloro | 44% | 50 | nih.gov |
| 3-aroyl methylene indol-2-one | Halogen-substituted | Good Activity | 20 - 25 | nih.gov |
Modulation of Inflammatory Markers (In Vitro)
Indole derivatives have demonstrated the ability to modulate inflammatory pathways in vitro by inhibiting the production of key inflammatory mediators. tandfonline.comresearchgate.net Inflammation involves complex processes, including the release of mediators and the activation of enzymes, and protein denaturation is considered a primary trigger. mdpi.com
One study focused on the anti-inflammatory effects of an indole derivative, XCR-5a , in lipopolysaccharide (LPS)-stimulated cells. researchgate.net The findings showed that XCR-5a could suppress the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. researchgate.net It also inhibited the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. researchgate.net The underlying mechanism was found to be the suppression of the LPS-induced activation of the NF-κB signaling pathway. researchgate.net
Another investigation evaluated pyrano[3,2-e]indoles and their intermediates for their ability to inhibit nitric oxide (NO) production in LPS-stimulated murine monocytic macrophages (RAW 246.7). tandfonline.com Two reaction intermediates, compounds 5a and 5b , showed potent inhibition of NO production, with IC₅₀ values of 1.1 μM and 2.3 μM, respectively. tandfonline.com At a concentration of 50 μM, these compounds achieved 99% and 97% inhibition of LPS-induced NO production, respectively, demonstrating significant anti-inflammatory potential in this in vitro model. tandfonline.com
Table 3: In Vitro Anti-Inflammatory Activity of Selected Indole Derivatives
| Compound | Assay | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| XCR-5a | LPS-induced cytokine production | Not Specified | Inhibition | Suppressed IL-1β, IL-6, TNF-α | researchgate.net |
| XCR-5a | LPS-induced gene expression | Not Specified | Inhibition | Suppressed iNOS, COX-2 mRNA | researchgate.net |
| Compound 5a | LPS-induced NO production | RAW 264.7 | IC₅₀ | 1.1 µM | tandfonline.com |
| Compound 5b | LPS-induced NO production | RAW 264.7 | IC₅₀ | 2.3 µM | tandfonline.com |
Antimicrobial Activity Studies (In Vitro)
The indole scaffold is a core component of many compounds exhibiting a wide spectrum of antimicrobial activities. rjpn.orgnih.gov Derivatives have been developed and tested against various pathogenic microorganisms, including multidrug-resistant strains, demonstrating the versatility of this chemical structure in addressing infectious diseases. nih.govnih.gov
Antibacterial Screening against Specific Strains (e.g., S. aureus, E. coli, P. aeruginosa)
Indole derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com Studies have confirmed their efficacy against clinically relevant pathogens such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com
One study reported the isolation of three indole alkaloids from Pseudomonas aeruginosa UWI-1, with one compound, tris(1H-indol-3-yl)methylium , displaying broad-spectrum activity. mdpi.com It was particularly potent against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 1–16 µg/mL, comparable to the antibiotic kanamycin. mdpi.com Its activity against Gram-negative bacteria was observed at higher concentrations (MIC = 32–128 µg/mL). mdpi.com
Another study synthesized new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties and tested their efficacy. nih.gov These compounds possessed a broad spectrum of activity, with MIC values of 3.125-50 µg/mL against the tested microorganisms. nih.gov The indole-triazole derivative 3d was identified as a promising lead compound. nih.gov Similarly, other research demonstrated that newly synthesized 1H-indole derivatives exhibited significant antibacterial activity against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative) at concentrations of 50 µg/ml and 100 µg/ml. nanobioletters.com
Table 4: In Vitro Antibacterial Activity of Selected Indole Derivatives
| Compound/Derivative | Bacterial Strain | Activity Metric | Value (µg/mL) | Source |
|---|---|---|---|---|
| tris(1H-indol-3-yl)methylium | Gram-positive bacteria (general) | MIC | 1 - 16 | mdpi.com |
| tris(1H-indol-3-yl)methylium | Gram-negative bacteria (general) | MIC | 32 - 128 | mdpi.com |
| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli | MIC | 3.125 - 50 | nih.gov |
| Compound 3d (indole-triazole) | S. aureus | MIC | 3.125 | nih.gov |
| Compound 3d (indole-triazole) | MRSA | MIC | 3.125 | nih.gov |
Antifungal Screening (e.g., C. albicans, A. niger)
In addition to antibacterial properties, indole derivatives have been evaluated for their in vitro antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger. nanobioletters.comnih.gov The emergence of drug-resistant fungal strains has spurred the development of novel antifungal agents, with indole-based compounds showing considerable promise. nih.gov
A study on novel indole and indoline (B122111) derivatives revealed good antifungal effects on azole-resistant C. albicans. nih.gov Further investigation showed that one compound, S18 , could inhibit the biofilm formation and hyphal growth of C. albicans, key virulence factors for this opportunistic pathogen. nih.gov Another research effort screened newly synthesized 1H-indole derivatives and found that they all demonstrated potent antifungal activity against both A. niger and C. albicans when compared to a control group. nanobioletters.com
Research on indole derivatives containing 1,2,4-triazole showed excellent activity against C. krusei and moderate activity against C. albicans when compared to the standard drug fluconazole. nih.gov Several of these compounds exhibited MIC values of 3.125 µg/mL against C. albicans. nih.gov These findings highlight the potential of the indole scaffold in the design of new therapeutic agents to combat fungal infections. nih.gov
Table 5: In Vitro Antifungal Activity of Selected Indole Derivatives
| Compound/Derivative Type | Fungal Strain | Activity Metric | Value (µg/mL) | Source |
|---|---|---|---|---|
| Indole and Indoline derivatives | Azole-resistant C. albicans | Inhibition | Good antifungal effect | nih.gov |
| Compound S18 | C. albicans | Mechanism | Inhibits biofilm and hyphae | nih.gov |
| 1H-Indole derivatives (C-1 to C-5) | A. niger, C. albicans | Activity | Potent activity | nanobioletters.com |
| Indole-triazole derivatives (1b, 2b-d, 3b-d) | C. albicans | MIC | 3.125 | nih.gov |
| Indole-triazole derivatives | C. krusei | Activity | Excellent activity | nih.gov |
Based on the comprehensive search conducted, there is no specific scientific literature available detailing the in vitro antimycobacterial activity or structure-activity relationship (SAR) studies for the compound This compound .
The search results yielded information on broader categories of indole-containing compounds and other heterocyclic structures that have been investigated for antimycobacterial properties. These include indole-2-carboxamides, benzimidazoles, and azaindoles, which are structurally distinct from this compound.
Therefore, it is not possible to provide the detailed research findings, data tables, or SAR analysis specifically for this compound as requested in the article outline. The available scientific data does not cover the specified compound within the context of mycobacterial research.
Emerging Applications and Potential Roles Beyond Biological Systems
Material Science Applications
While research into 5,5-Dimethyl-octahydro-1H-indole as a specific monomer is still in nascent stages, the broader class of indole-based polymers, including polyindoles and indole-containing polyesters, demonstrates significant potential for creating advanced materials. The incorporation of the indole (B1671886) moiety is being investigated as a strategy to enhance the performance of various polymers.
Indole and its derivatives are versatile building blocks for synthesizing functional polymers. Polyindoles (PIN), for instance, can be synthesized through methods like simple chemical oxidative emulsion polymerization using an oxidizing agent such as ammonium (B1175870) persulfate. nih.gov This process allows for the creation of polyindole powders which can then be fabricated into nanocomposites. nih.gov
Another approach involves creating indole-based polyesters through the polycondensation of indole-based dicarboxylate monomers with various aliphatic diols. nih.govacs.org This method allows for the synthesis of polymers with tunable chemical structures and physical properties. nih.govnih.gov The synthesis of high-performance polyindole/nanoparticle composites has also been reported, showcasing the role of indole-based structures in creating materials for specialized applications like electromagnetic wave absorption. nih.gov Although this compound is not explicitly detailed in these syntheses, its structure is analogous to the precursors used, suggesting its potential as a monomer in similar polymerization reactions to yield novel materials.
The incorporation of indole units into polymer backbones has been shown to confer enhanced thermal and mechanical properties. Indole-based aromatic polyesters, for example, exhibit high glass-transition temperatures (Tg), with some studies reporting Tg values as high as 113 °C. nih.govnih.gov The rigidity of the indole structure contributes to this thermal stability. acs.org Polyesters synthesized with indole-based dicarboxylate monomers that contain only aromatic ester bonds are noted for their improved thermal stability compared to those with more flexible aliphatic ester bonds. nih.govacs.org
The thermal properties of these polymers are tunable based on the specific monomers used in their synthesis. nih.gov Research indicates that indole-based polyesters can possess decent thermal stability, making them of great interest for developing new high-performance materials. nih.govnih.gov
| Polymer Series | Diol Used in Synthesis | Glass Transition Temperature (Tg) | Key Finding |
|---|---|---|---|
| 5ay Series | Varied Aliphatic Diols | 71–113 °C | Tg values decrease as the length of the diol's methylene (B1212753) "bridges" increases, indicating that longer, more flexible chains reduce the overall rigidity of the polymer. nih.gov |
| 5by Series | Varied Aliphatic Diols | 65–100 °C |
Energy-Related Applications
Perhaps the most promising emerging application for dimethyl-octahydro-indole derivatives is in the field of energy, specifically for hydrogen storage. These compounds are being evaluated as Liquid Organic Hydrogen Carriers (LOHC), which offer a safe and practical method for storing and transporting hydrogen.
The LOHC concept involves the reversible hydrogenation of an organic molecule to store hydrogen, followed by dehydrogenation to release it on demand. Indole and its derivatives are considered highly promising LOHC candidates because they possess favorable thermochemical characteristics compared to many homocyclic LOHC systems. researchgate.nethbku.edu.qa
Specifically, methylated indoles have attracted significant research interest. Methylation can improve the stability of the carrier molecule during the repeated hydrogenation and dehydrogenation cycles. hbku.edu.qamdpi.com Studies on compounds like 1-methyl-indole and various dimethyl-indoles show that they can be hydrogenated to their perhydro- (octahydro-) forms and subsequently release the stored hydrogen under controlled conditions. nih.govdoi.org For example, the full hydrogenation of 1,2-dimethyl-indole can be achieved at 140 °C, while the complete release of hydrogen from its octahydro- form can be accomplished at 200 °C using a suitable catalyst. nih.govdoi.org The investigation of these analogues provides a strong basis for evaluating this compound for the same purpose.
The efficiency of an LOHC system is largely determined by its thermodynamics, including its hydrogen storage capacity and the enthalpy of the dehydrogenation reaction. A lower dehydrogenation enthalpy is desirable as it allows for hydrogen release at lower temperatures. researchgate.netresearchgate.net
Research has shown that methylation of the indole ring can lower the enthalpy of reaction for dehydrogenation. researchgate.netresearchgate.net While single methylation offers a modest reduction, multiple methylations can lead to a more significant decrease. researchgate.net For instance, the enthalpy of reaction for hydrogen release from octahydro-1-methyl-indole is approximately +55.6 kJ/mol(H₂), a value comparable to that of unsubstituted octahydro-indole. hbku.edu.qamdpi.com However, studies on various dimethyl-indole isomers reveal the influence of the position and number of methyl groups on the reaction thermodynamics. researchgate.netmdpi.com The hydrogen storage capacity of these systems is also a critical factor, with derivatives like 2,3-dimethyl-indole offering a capacity of 5.23 wt%. nih.govsemanticscholar.org
| Compound (Hydrogen-Lean / Hydrogen-Rich) | Hydrogen Storage Capacity (wt%) | Dehydrogenation Conditions | Dehydrogenation Enthalpy / Activation Energy | Source |
|---|---|---|---|---|
| 1,2-Dimethyl-indole / Octahydro-1,2-dimethyl-indole | 5.23% | 170–200 °C over 5 wt% Pd/Al₂O₃ catalyst. Complete release in 1 hour at 200 °C. | 111.9 kJ/mol (Apparent Activation Energy) | doi.org |
| 2,3-Dimethyl-indole (2,3-DMID) / Octahydro-2,3-dimethyl-indole (8H-2,3-DMID) | 5.23% | 180–210 °C over 5 wt% Pd/Al₂O₃ catalyst. 96% release in 10 hours at 200 °C. | 39.6 kJ/mol (Apparent Activation Energy) | nih.govsemanticscholar.org |
| 1-Methyl-indole / Octahydro-1-methyl-indole | Not specified | 160–190 °C over 5 wt% Ru/Al₂O₃ catalyst. | ~+55.6 kJ/mol(H₂) | hbku.edu.qamdpi.comnih.gov |
| General Dimethyl-H8-indoles | Not specified | Not specified | Manifold methylation can reduce dehydrogenation enthalpy by up to 4.6 kJ/mol(H₂) compared to single methylation. | researchgate.netresearchgate.net |
Future Research Directions and Unexplored Frontiers
Development of Novel and More Efficient Stereoselective Synthetic Routes
The creation of stereochemically defined centers is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. For 5,5-dimethyl-octahydro-1H-indole, which contains multiple stereocenters, the development of efficient stereoselective synthetic routes is of paramount importance. While classical methods like the Fischer and Gassman indole (B1671886) syntheses provide access to the indole core, they often lack the fine control needed for complex stereochemical arrays and may require harsh conditions or produce significant waste. luc.edu
Future efforts should focus on catalytic asymmetric methods that can construct the octahydroindole framework with high enantiomeric and diastereomeric purity. Potential avenues for exploration include:
Asymmetric Hydrogenation: The diastereoselective hydrogenation of substituted indolizine (B1195054) precursors has been shown to be an effective strategy for creating specific stereoisomers. nih.gov This approach could be adapted for the synthesis of this compound by designing appropriate unsaturated precursors.
Intramolecular Cycloadditions: Diels-Alder reactions of tethered furans and amides have been successfully employed in the synthesis of octahydroindole alkaloids. acs.org The strategic placement of the gem-dimethyl group could influence the facial selectivity of such cycloadditions, offering a powerful tool for controlling stereochemistry.
Palladium-Catalyzed Allylic Alkylation: The use of palladium catalysis for the stereoselective synthesis of related indolizidine and quinolizidine (B1214090) alkaloids from vinyl-substituted cyclic carbonates has been demonstrated as a concise and modular approach. nih.gov This methodology could be explored for the construction of the this compound ring system.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. Developing organocatalytic cascades to construct the octahydroindole core could offer a metal-free and environmentally benign alternative to traditional methods.
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Stereoselective Synthetic Routes
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Asymmetric Hydrogenation | High atom economy, well-established catalysts. | Substrate-specific catalyst development may be required. |
| Intramolecular Cycloadditions | High stereocontrol, rapid increase in molecular complexity. | Synthesis of complex precursors may be lengthy. |
| Palladium-Catalyzed Allylic Alkylation | Modular approach, good functional group tolerance. | Cost of palladium catalysts, potential for metal contamination. |
Exploration of Unconventional Reactivity and Transformation Pathways
The reactivity of the indole nucleus is well-documented, but the saturated octahydroindole system presents a different set of chemical properties. Future research should aim to uncover and exploit unconventional reactivity patterns of this compound to access novel molecular architectures. nih.gov
Key areas of investigation include:
C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. rsc.org Exploring methods for the selective functionalization of the various C-H bonds within the this compound framework would provide rapid access to a diverse range of derivatives. This could involve the use of photoredox catalysis with gold or other metals to generate radical intermediates that can undergo cyclization or other functionalization reactions. acs.org
Ring-Distortion Strategies: The application of ring-cleavage, rearrangement, and fusion reactions could transform the relatively simple octahydroindole skeleton into more complex and diverse molecular scaffolds. nih.gov This "ring distortion" approach has the potential to generate novel compound libraries for biological screening.
Biocatalysis: The use of microorganisms and their enzymes for the transformation of saturated nitrogen-containing heterocycles is a growing field. nih.gov Employing biocatalysts could enable highly selective and environmentally friendly hydroxylations, oxidations, and other transformations of this compound that are difficult to achieve with traditional chemical methods.
Integration of Advanced Machine Learning and AI in Synthetic Design and Prediction
Future applications of AI and ML in this area include:
Retrosynthetic Analysis: AI-powered platforms can analyze a target molecule and propose multiple synthetic pathways, helping chemists to identify the most efficient and cost-effective routes. pharmafeatures.com This would be particularly valuable for designing syntheses of complex derivatives of this compound.
Reaction Outcome and Regioselectivity Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. nih.govrsc.org This could be used to predict the regioselectivity of C-H functionalization reactions on the octahydroindole core, saving significant experimental time and resources.
De Novo Drug Design: AI algorithms can be used to design novel molecules with desired biological activities. By using the this compound scaffold as a starting point, AI could generate new potential drug candidates for a variety of therapeutic targets.
Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. A combination of experimental techniques and computational modeling can provide a detailed picture of the transition states and intermediates involved in the formation and functionalization of the this compound ring system. nih.gov
Future research should focus on:
In Situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable information about the formation and consumption of intermediates.
Kinetic Studies: Detailed kinetic analysis can help to elucidate the rate-determining steps of a reaction and provide insights into the roles of catalysts and reagents.
Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcomes of reactions. nih.gov Combining these theoretical predictions with experimental observations can lead to a comprehensive understanding of the underlying reaction mechanisms.
Investigation of Applications in Emerging Fields
The unique structural and electronic properties of the this compound scaffold suggest its potential for application in a variety of emerging scientific fields beyond traditional medicinal chemistry.
Promising areas for future investigation include:
Catalysis: Functionalized indole derivatives have been shown to act as ligands in catalytic systems. acs.org The chiral nature of this compound makes it an attractive candidate for the development of novel asymmetric catalysts.
Optoelectronics: Nitrogen-containing heterocycles are key components in many organic light-emitting diodes (OLEDs) and other optoelectronic devices. msesupplies.comresearchgate.net The introduction of the saturated, gem-dimethyl substituted octahydroindole core could lead to materials with novel photophysical properties.
Advanced Materials: The indole scaffold can be incorporated into polymers and other materials to impart specific properties. researchgate.net The rigid, three-dimensional structure of this compound could be used to create materials with unique topologies and functionalities. For instance, its incorporation into porous organic frameworks could lead to materials with applications in gas storage or separation.
Q & A
Q. What statistical approaches validate reproducibility in synthetic routes for this compound?
- Methodological Answer : Use Design of Experiments (DoE) to assess factor interactions (e.g., temperature vs. catalyst loading). Perform triplicate runs under identical conditions and apply ANOVA to quantify variance. For outlier detection, Grubbs’ test identifies statistically anomalous data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
